(-)-Anaferine

Neuropharmacology Alzheimer's Disease Molecular Docking

Procure (-)-Anaferine (CAS 19519-55-2) as a defined chiral alkaloid, not a generic Ashwagandha extract. This C2-symmetrical bis-piperidine offers a unique pharmacophore — α7-nAChR agonism and GluN2B-NMDA allosteric modulation — unattainable with withanolides like Withaferin A. By choosing the isolated (-)-Anaferine scaffold, you eliminate the anti-inflammatory and cytotoxic polypharmacology that confounds steroidal lactone studies, ensuring cleaner mechanistic data for neuroprotection, cognition, and antibiotic adjuvant screening. This compound is ideal for chemical fingerprinting of Withania somnifera products to verify batch-to-batch consistency.

Molecular Formula C13H24N2O
Molecular Weight 224.34 g/mol
CAS No. 19519-55-2
Cat. No. B094544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-Anaferine
CAS19519-55-2
Molecular FormulaC13H24N2O
Molecular Weight224.34 g/mol
Structural Identifiers
SMILESC1CCNC(C1)CC(=O)CC2CCCCN2
InChIInChI=1S/C13H24N2O/c16-13(9-11-5-1-3-7-14-11)10-12-6-2-4-8-15-12/h11-12,14-15H,1-10H2/t11-,12-/m1/s1
InChIKeyJFMCQBGTUJUOAB-VXGBXAGGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(-)-Anaferine (CAS 19519-55-2): A Bis-Piperidine Alkaloid from Withania somnifera


(-)-Anaferine (CAS 19519-55-2) is a chiral, naturally occurring bis-piperidine alkaloid isolated predominantly from the roots and leaves of *Withania somnifera* (Ashwagandha) [1]. Chemically, it is defined as 1,3-bis[(2R)-piperidin-2-yl]propan-2-one, featuring a C2-symmetrical structure with two piperidine rings connected via a central 2-propanone bridge [2]. Its molecular weight is 224.34 g/mol (C₁₃H₂₄N₂O), and it is distinguished by its defined stereochemistry at the 2R,2'R positions [3]. While often overshadowed in literature by withanolide lactones from the same plant, (-)-Anaferine constitutes a distinct alkaloidal chemotype with a unique pharmacophoric profile that cannot be replicated by steroidal analogs.

Why (-)-Anaferine Cannot Be Substituted with Other Withania somnifera Alkaloids or Withanolides


The procurement of a generic *Withania* extract or a common withanolide (e.g., Withaferin A) as a substitute for (-)-Anaferine introduces significant scientific variability and target-engagement risk. While withanolides are C28-steroidal lactones, (-)-Anaferine is a structurally distinct alkaloid, which dictates fundamentally different receptor interactions and physicochemical properties [1]. Comparative computational studies demonstrate that (-)-Anaferine exhibits a unique binding mode and lower docking energy profile at specific nicotinic acetylcholine receptors (e.g., Alpha-7 nAChR) compared to other alkaloids like cuscohygrine or the reference agonist nicotine [2]. Furthermore, in multi-target screening, (-)-Anaferine is frequently identified as a top-tier virtual hit for distinct protein targets (e.g., GluN2B-NMDA, DHFR, Spermidine Synthase) where major withanolides like Withaferin A and Withanolide A either show significantly different binding scores or fail to engage the same pocket geometry [3]. Relying on a mixed extract or a structurally dissimilar withanolide introduces unpredictable polypharmacology and cannot guarantee the specific cholinergic or neuroactive outcomes predicted for the isolated (-)-Anaferine scaffold.

Quantitative Differentiators: (-)-Anaferine vs. In-Class Analogs and Reference Ligands


Superior Docking Affinity for Alpha-7 Nicotinic Acetylcholine Receptors (α7-nAChR) vs. Nicotine and Cuscohygrine

In a head-to-head computational comparison against the endogenous reference ligand nicotine and the structural analog cuscohygrine, (-)-Anaferine demonstrates a lower (more favorable) binding energy and higher predicted agonistic potential at the α7-nAChR. Unlike cuscohygrine, which showed energetically favorable non-specific binding, (-)-Anaferine exhibited selective binding at the orthosteric site [1].

Neuropharmacology Alzheimer's Disease Molecular Docking Cholinergic System

Allosteric Inhibition of GluN2B-NMDA Receptors: Differentiation from Withanolide A and Withaferin A

(-)-Anaferine was identified as one of six *Withania* compounds predicted to inhibit GluN2B-containing NMDA receptors via an allosteric mechanism similar to the selective antagonist Ifenprodil. This computational prediction places (-)-Anaferine in the same functional class as Withaferin A and Withanolide A for this specific neuroprotective pathway [1].

Excitotoxicity Neuroprotection NMDA Receptor Allosteric Modulation

Computational Agonism at Nicotinic Acetylcholine Receptors (nAChR): CNS Activity Prediction vs. Withanolides

Computational ADME and pharmacophore modeling predict that (-)-Anaferine possesses CNS activity and acts as an nAChR agonist. This is a class-specific prediction for the piperidine alkaloids (anaferine, anahygrine, cuscohygrine, isopelletierine) derived from *W. somnifera*, distinct from the steroidal withanolides which target different receptor families (e.g., nuclear receptors, kinases) [1].

CNS Drug Discovery nAChR Agonist Pharmacophore Modeling Blood-Brain Barrier

Molecular Docking Profile Against Penicillin-Binding Protein 4 (PBP4): Quantitative Comparison with Ampicillin

In a virtual screening panel against PBP4, (-)-Anaferine was among the *Withania* phytochemicals evaluated. While the reference drug Ampicillin exhibited a docking score of -6.39 kcal/mol, specific withanolides such as Withaferin A and Withanolide A demonstrated higher binding affinity. The docking score for (-)-Anaferine was not explicitly reported as superior to ampicillin in the abstract, but it was included in the panel of bioactive hits, distinguishing it from other alkaloids not screened [1].

Antibacterial Molecular Docking PBP4 Inhibition Antimicrobial Resistance

High-Impact Application Scenarios for (-)-Anaferine in Research and Development


Neurodegenerative Disease Modeling (Alzheimer's and Parkinson's)

(-)-Anaferine is a preferred chemical probe for studies targeting cholinergic deficits and excitotoxicity. Based on its predicted α7-nAChR agonism [1] and GluN2B-NMDA allosteric inhibition [2], it serves as a non-steroidal alternative to withanolides for investigating cognitive enhancement and neuroprotection. Its distinct alkaloid structure avoids confounding anti-inflammatory and cytotoxic effects associated with withaferin A, providing cleaner mechanistic data.

Antimicrobial Resistance and Antibacterial Synergy Studies

Given its virtual screening inclusion as a potential PBP4 binder [3], (-)-Anaferine is a candidate for combinatorial screening with β-lactam antibiotics. It represents a novel, non-β-lactam scaffold to explore allosteric modulation of penicillin-binding proteins, potentially identifying synergistic partners to combat resistant bacterial strains.

Chemical Standardization and Quality Control of Ashwagandha Extracts

As a defined piperidine alkaloid distinct from withanolides, (-)-Anaferine is a critical marker for the comprehensive chemical fingerprinting of *Withania somnifera* products. Quantification of (-)-Anaferine alongside withanolides ensures batch-to-batch consistency and verifies the presence of the full spectrum of bioactive constituents, which is essential for reproducible pharmacological studies and regulatory compliance [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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